GSK6853 is a selective inhibitor of the Bromodomain and PHD Finger-containing protein 1, commonly referred to as BRPF1. This compound belongs to a class of small molecules that target bromodomains, which are protein interaction modules that recognize acetylated lysine residues on histones and other proteins. Bromodomains play crucial roles in the regulation of gene expression and are implicated in various diseases, including cancer. GSK6853 has been developed as a chemical probe to explore the biological functions of BRPF1 and its potential therapeutic applications.
GSK6853 was identified through structure-based drug design and optimization of an initial compound, GSK5959, which was part of a broader effort to develop selective bromodomain inhibitors. The compound is classified as a benzimidazolone derivative, which is a well-known scaffold in medicinal chemistry for developing bioactive compounds. GSK6853 has been shown to exhibit high selectivity towards BRPF1 compared to other bromodomains, making it a valuable tool for studying the specific roles of BRPF1 in cellular processes and disease mechanisms .
The synthesis of GSK6853 involved several key steps, starting from the optimization of the 1,3-dimethylbenzimidazolone scaffold. The synthetic route included:
The synthesis process yielded GSK6853 as a potent inhibitor with an IC50 value in the low nanomolar range, indicating its efficacy in inhibiting BRPF1 activity .
The molecular structure of GSK6853 features a benzimidazolone core, which is critical for its interaction with the bromodomain. Key structural characteristics include:
Data from crystallography studies indicate that GSK6853 effectively occupies the Kac binding site within BRPF1, which is crucial for its inhibitory action.
The synthesis of GSK6853 involved several chemical reactions:
These reactions were carefully controlled to ensure high yield and purity of the final product.
GSK6853 functions by selectively inhibiting the bromodomain activity of BRPF1. The mechanism involves:
GSK6853 exhibits several notable physical and chemical properties:
These properties make GSK6853 an attractive candidate for further development as a therapeutic agent.
GSK6853 serves multiple scientific purposes:
GSK6853 (chemical name: N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxo-benzimidazol-5-yl]-2-methoxybenzamide) is a benzimidazolone-based inhibitor targeting the bromodomain of BRPF1 (Bromodomain and PHD Finger-containing protein 1). Its molecular formula is C₂₂H₂₇N₅O₃, with a molecular weight of 409.48 g/mol and a CAS registry number of 1910124-24-1 [3] [6] [9]. The compound features a chiral (R)-2-methylpiperazine moiety linked to the 1,3-dimethylbenzimidazolone core, which is further substituted with a 2-methoxybenzamide group at the 5-position. This arrangement creates a planar benzimidazolone system that facilitates critical interactions with the BRPF1 acetyl-lysine binding pocket [2] [8].
Key physicochemical properties include:
Table 1: Physicochemical Profile of GSK6853
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₂₂H₂₇N₅O₃ | - |
Molecular Weight | 409.48 g/mol | - |
CAS Registry Number | 1910124-24-1 | - |
ChromLogD (pH 7.4) | 2.0 | Chromatographic method |
Solubility | 140 μg/mL | CLND assay |
pKd (BRPF1) | 9.5 (0.3 nM) | BromoScan |
SMILES | C[C@@H]1CNCCN1C2=C(NC(C3=CC=CC=C3OC)=O)C=C(C(N4C)=C2)N(C)C4=O | - |
The three-dimensional conformation is stabilized by an intramolecular hydrogen bond between the methoxy oxygen of the benzamide substituent and the adjacent amide N-H, constraining rotational freedom and enhancing target affinity [2] [8]. This structural rigidity contributes to its exceptional selectivity profile.
GSK6853 emerged from systematic optimization of benzimidazolone scaffolds to address limitations of earlier BRPF1 inhibitors. The progenitor compound GSK5959 exhibited potent BRPF1 inhibition (TR-FRET pIC50 7.1, BROMOscan pKd 8.0) but suffered from suboptimal physicochemical properties, including high lipophilicity (ChromLogD 6.0) and low solubility (8 μg/mL) [2] [8]. Initial structure-activity relationship (SAR) exploration focused on three regions: the benzimidazolone 6-position side chain, the 5-position benzamide, and the core N3-methyl group.
Key synthetic improvements included:
Table 2: Evolution of Benzimidazolone Inhibitors
Compound | 6-Substituent | BRPF1 TR-FRET pIC50 | LogD | Solubility (μg/mL) |
---|---|---|---|---|
GSK5959 | Piperidine | 7.1 | 6.0 | 8 |
Compound 5 | Isopropoxy | 7.8 | 4.2 | <20 |
Compound 28 | (R)-2-Methylpiperazine | 8.1 | 2.0 | 140 |
GSK6853 | (R)-2-Methylpiperazine | 8.1 | 2.0 | 140 |
The final synthetic route to GSK6853 features a palladium-catalyzed Buchwald-Hartwig amination between a 5-amino-6-chlorobenzimidazolone intermediate and (R)-2-methylpiperazine, followed by coupling with 2-methoxybenzoyl chloride [2] [8]. This efficient sequence enabled multigram-scale synthesis with >99% chiral purity, essential for preclinical evaluation.
Comprehensive SAR studies revealed three critical determinants of GSK6853's potency and selectivity:
1. 6-Position Heteroatom Linkage
Ether or amine linkers at the benzimidazolone 6-position significantly outperformed carbon-linked analogs. The piperazine derivative 28 (GSK6853 prototype) exhibited 10-fold higher BRPF1 affinity than its tetrahydropyridine counterpart 31 (Table 3). This was attributed to electronic stabilization of the bioactive benzamide conformation rather than steric factors [2] [8]:
"The 40-fold variation in BRPF1 activities of analogues... provides support for the hypothesis that linking via a heteroatom electrostatically influences the conformation of the 5-benzamide" [2]
2. Benzamide Ortho-Substitution
The 2-methoxy group on the benzamide moiety proved optimal. Removal (as in 18) or repositioning (e.g., 3-methoxy in 23) reduced potency by >10-fold. Pyridyl analogs like 19 retained activity but increased basicity, while 6-substituted pyridines (24, 25) suffered from electrostatic repulsion with the amide carbonyl [2] [8].
3. Chiral Methyl Configuration
The (R)-stereochemistry at the 2-methylpiperazine moiety enhanced BRPF1 binding affinity by 3-fold compared to the (S)-enantiomer. Molecular modeling indicated improved van der Waals contacts with Phe714 and Asn708 in the ZA channel [2] [10].
Table 3: Critical SAR Determinants for BRPF1 Inhibition
Modification Site | Analog Change | Effect on BRPF1 Potency | Key Observation |
---|---|---|---|
6-Position Linker | Piperazine (28) vs tetrahydropyridine (31) | 10-fold increase | Heteroatom enables electrostatic stabilization |
Benzamide ortho-group | 2-Methoxy (GSK6853) vs unsubstituted (18) | >10-fold decrease | Intramolecular H-bond critical for affinity |
Chiral center | (R)-methyl vs (S)-methyl | 3-fold decrease | Optimal fit with ZA loop residues |
Core N3-substituent | Methyl vs hydroxyethyl (26) | 40-fold decrease | Steric clash with hydrophobic channel |
GSK6853's selectivity was rigorously validated across 48 bromodomains, showing >1,600-fold selectivity over all non-BRPF family targets, including BRD4 BD1/BD2 (TR-FRET pIC50 <4.3) [1] [6] [9]. This exceptional profile is attributed to its unique engagement of BRPF1-specific residues in the ZA loop (e.g., Glu655) and the non-conserved Asn651 region [2] [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7